molecular formula C26H31N3O4 B13443526 Saxagliptin N-Carboxybenzyl

Saxagliptin N-Carboxybenzyl

Cat. No.: B13443526
M. Wt: 449.5 g/mol
InChI Key: DSLXQSYLYSTVKT-JRDSUQPKSA-N
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Description

Saxagliptin N-Carboxybenzyl is a derivative of saxagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used primarily in the treatment of type 2 diabetes mellitus. Saxagliptin works by inhibiting the DPP-4 enzyme, which results in prolonged active incretin levels, thereby improving glycemic control .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of saxagliptin involves the amide coupling of N-Boc-3-hydroxyadamantylglycine and methanoprolineamide using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of saxagliptin often employs large-scale synthesis techniques, including the use of high-performance liquid chromatography (HPLC) for purification and quality control. The process involves multiple steps, including the preparation of intermediates, coupling reactions, and final purification .

Chemical Reactions Analysis

Types of Reactions

Saxagliptin N-Carboxybenzyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of saxagliptin, which can be further analyzed using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Scientific Research Applications

Saxagliptin N-Carboxybenzyl has a wide range of scientific research applications:

Mechanism of Action

Saxagliptin N-Carboxybenzyl exerts its effects by inhibiting the DPP-4 enzyme, which prevents the breakdown of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This inhibition results in increased levels of these hormones, leading to enhanced insulin secretion and reduced glucagon release, thereby improving glycemic control .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Saxagliptin N-Carboxybenzyl is unique due to its specific molecular structure, which provides a distinct pharmacokinetic profile and interaction with the DPP-4 enzyme. Its derivatives are also studied for their potential enhanced efficacy and reduced side effects compared to other DPP-4 inhibitors .

Properties

Molecular Formula

C26H31N3O4

Molecular Weight

449.5 g/mol

IUPAC Name

benzyl N-[(1R)-2-[(1R,3R,5R)-3-cyano-2-azabicyclo[3.1.0]hexan-2-yl]-1-[(5S,7R)-3-hydroxy-1-adamantyl]-2-oxoethyl]carbamate

InChI

InChI=1S/C26H31N3O4/c27-13-20-7-19-8-21(19)29(20)23(30)22(28-24(31)33-14-16-4-2-1-3-5-16)25-9-17-6-18(10-25)12-26(32,11-17)15-25/h1-5,17-22,32H,6-12,14-15H2,(H,28,31)/t17-,18+,19-,20+,21+,22-,25?,26?/m0/s1

InChI Key

DSLXQSYLYSTVKT-JRDSUQPKSA-N

Isomeric SMILES

C1[C@H]2C[C@H]2N([C@H]1C#N)C(=O)[C@@H](C34C[C@H]5C[C@@H](C3)CC(C5)(C4)O)NC(=O)OCC6=CC=CC=C6

Canonical SMILES

C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)NC(=O)OCC6=CC=CC=C6

Origin of Product

United States

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